(3-Propyl-isoxazol-5-yl)-methanol
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Overview
Description
“(3-Propyl-isoxazol-5-yl)-methanol” is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Propyl-isoxazol-5-yl)-methanol” is represented by the formula C7H11NO2 . The InChI representation of the molecule is InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Propyl-isoxazol-5-yl)-methanol” include a molecular weight of 141.17 g/mol . The compound has a boiling point of 266.1±25.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . The compound is canonicalized, with a topological polar surface area of 46.3 .Scientific Research Applications
1. Cancer Research
(3-Propyl-isoxazol-5-yl)-methanol has been explored in the realm of cancer research. A study detailed the synthesis of novel isoxazole derivatives, including (3-arylisoxazol-5-yl) methanol, which exhibited potent cytotoxicity against various human cancer cell lines. These compounds demonstrated significant inhibitory effects on cancer cells, marking them as potential candidates for anticancer therapy (Rao et al., 2014).
2. Synthetic Chemistry
The compound has been involved in the synthesis of other chemical structures. For example, a study highlighted the synthesis of 5-Amino-3-(pyrrol-2-yl)isoxazoles using a related compound as a precursor. This process is crucial for developing new molecules with potential applications in various fields, including pharmaceuticals and materials science (Sobenina et al., 2005).
3. Material Science
In the context of material science, derivatives of (3-Propyl-isoxazol-5-yl)-methanol have been studied for their potential as corrosion inhibitors. A specific study investigated the corrosion inhibition efficiency of related isoxazole compounds for mild steel in HCl solution, revealing their efficacy as mixed-type corrosion inhibitors. The performance of these inhibitors was found to increase with higher concentrations and lower temperatures (Sadeghzadeh et al., 2021).
4. Pharmacological Research
In pharmacological research, the compound's derivatives have shown promise. A study synthesized and assessed novel isoxazole derivatives for their anti-inflammatory activity. These compounds were evaluated for drug-likeness and molecular properties, highlighting their potential in the development of new anti-inflammatory agents (Rajanarendar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3-propyl-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSTANHLVWXPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propyl-isoxazol-5-yl)-methanol |
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